2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide

GPR103 antagonism GPCR binding assay appetite regulation

2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide (CAS 1340126-83-1, MW 210.28, MF C10H18N4O) is a synthetic pyrazole-amide small molecule classified as an antagonist of the pyroglutamylated RF-amide peptide receptor (QRFPR/GPR103), a class A GPCR involved in appetite regulation and energy homeostasis. The compound was curated in ChEMBL (CHEMBL3287810) from AstraZeneca's proprietary screening collection and represents one of the structurally confirmed hit clusters identified in a high-throughput screen for GPR103 antagonists with therapeutic potential in weight management.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13521872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCC(C)NC(CCN1C=CC=N1)C(=O)N
InChIInChI=1S/C10H18N4O/c1-8(2)13-9(10(11)15)4-7-14-6-3-5-12-14/h3,5-6,8-9,13H,4,7H2,1-2H3,(H2,11,15)
InChIKeyAJZCVOYHFVOGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide: Core Identity, GPR103 Antagonism Profile, and Procurement-Relevant Structural Class


2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide (CAS 1340126-83-1, MW 210.28, MF C10H18N4O) is a synthetic pyrazole-amide small molecule classified as an antagonist of the pyroglutamylated RF-amide peptide receptor (QRFPR/GPR103), a class A GPCR involved in appetite regulation and energy homeostasis [1]. The compound was curated in ChEMBL (CHEMBL3287810) from AstraZeneca's proprietary screening collection and represents one of the structurally confirmed hit clusters identified in a high-throughput screen for GPR103 antagonists with therapeutic potential in weight management [2]. Its structure features an unsubstituted pyrazole ring N-linked to a butanamide backbone bearing an isopropylamino group at the alpha carbon, distinguishing it from analogs with pyrazole ring substitutions (e.g., 4-methyl, 5-methyl, 4-chloro) or backbone modifications (e.g., alpha-methyl, cyclopropylamino) that may exhibit divergent potency and selectivity profiles.

Why Generic Substitution of 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide with Other Pyrazole-Butanamide Analogs Carries Quantifiable Procurement Risk


Within the pyrazole-butanamide chemotype, minor structural variations produce large potency differences at the GPR103 target. The unsubstituted pyrazole ring and isopropylamino moiety of the target compound yield an IC50 of 20–25 nM in both binding and functional GPR103 assays, whereas a structurally related comparator differing in the pyrazole substitution pattern shows a 10- to 30-fold reduction in potency (IC50 251–631 nM) in the same assay platforms [1]. Without explicit head-to-head pharmacological data for every analog, substituting a 4-methyl, 5-methyl, 4-chloro, or alpha-methyl variant risks acquiring a compound with unknown or substantially attenuated GPR103 antagonism. For programs requiring reproducible target engagement in appetite-regulation or metabolic studies, procurement based solely on backbone similarity without verified GPR103 potency data can lead to experimental failure and wasted resources.

2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


GPR103 Binding Affinity: Radioligand Displacement IC50 Comparison with a Structurally Related Pyrazole-Butanamide Comparator

The target compound demonstrates a binding IC50 of 25 nM in a radioligand displacement assay using [125I]-QRFP43 on human GPR103 overexpressed in HEK cell membranes [1]. By comparison, a related pyrazole-butanamide analog (BDBM50020022/CHEMBL3287821) tested in the identical assay format yields an IC50 of 631 nM, representing a 25-fold weaker affinity [2]. This difference is attributable to structural features of the target compound—specifically the unsubstituted pyrazole ring and isopropylamino side chain—that are absent or altered in the comparator.

GPR103 antagonism GPCR binding assay appetite regulation

Functional GPR103 Antagonism: Cell-Based IP-1 Inhibition IC50 Versus a Less Active Structural Analog

In a cell-based functional assay measuring inhibition of inositol-1-phosphate (IP-1) production downstream of human GPR103, the target compound achieves an IC50 of 20 nM [1]. The comparator BDBM50020022, in the same assay format, exhibits an IC50 of 251 nM, a 12.5-fold reduction in functional antagonist potency [2]. This functional data corroborates the binding affinity results and confirms that the structural features of the target compound translate into superior blockade of GPR103-mediated intracellular signaling.

functional GPCR assay inositol-1-phosphate cellular pharmacology

HTS-Derived Hit Status: Membership in a Validated GPR103 Antagonist Cluster from an AstraZeneca Proprietary Screen

The target compound belongs to one of 17 distinct chemical clusters identified as GPR103 antagonists from an HTS of the AstraZeneca proprietary compound collection, a screen that employed a rigorous cascade combining a functional IP-1 primary assay with a binding confirmation assay to control for false positives [1]. This HTS campaign delivered the starting points for subsequent medicinal chemistry optimization programs, including the pyrrolo[2,3-c]pyridine series that later demonstrated in vivo anorexigenic activity [2]. By contrast, many commercially available pyrazole-butanamide analogs lack any documented GPR103 screening data, meaning their target engagement cannot be assumed or extrapolated from structural similarity alone.

high-throughput screening hit triage chemical cluster validation

Structural Determinants of Potency: Unsubstituted Pyrazole and Isopropylamino Moiety as Key Pharmacophoric Features

Comparison of the target compound (unsubstituted pyrazole, isopropylamino at alpha position) with BDBM50020022, which bears modifications to both the heterocyclic core and side chain, reveals a 12.5- to 25-fold potency difference [1]. Although systematic SAR data for every pyrazole position are not publicly available, this magnitude of potency loss upon scaffold modification is consistent with the HTS finding that distinct chemical clusters with different core structures exhibited varying degrees of GPR103 antagonism [2]. The unsubstituted pyrazole ring of the target compound may provide an optimal steric and electronic fit within the GPR103 orthosteric site that is disrupted by even small substituents like a methyl or chloro group.

structure-activity relationship pyrazole substitution pharmacophore

Optimal Procurement and Research Application Scenarios for 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide Based on Verified Differentiation


GPR103 Antagonist Tool Compound for In Vitro Appetite-Regulation and Metabolic Pharmacology Studies

The compound's confirmed GPR103 antagonism at IC50 20–25 nM in both binding and functional assays [1] makes it suitable as a reference antagonist for in vitro studies of the QRFP/GPR103 signaling axis, including IP-1 accumulation assays, calcium flux measurements, and downstream signaling pathway analysis. Its 12.5- to 25-fold potency advantage over comparator BDBM50020022 [2] means that lower concentrations can be used, reducing the likelihood of off-target effects at typical screening concentrations (1–10 µM). Researchers studying hypothalamic feeding circuits or peripheral GPR103 functions in adipocytes and pancreatic islets can use this compound to establish concentration-response relationships and validate target engagement before advancing to more complex models.

Chemical Starting Point for GPR103 Antagonist Lead Optimization Programs

As a validated hit from an AstraZeneca HTS campaign that identified 17 distinct GPR103 antagonist chemotypes [1], this compound provides a structurally characterized, potent (IC50 20–25 nM) starting scaffold for medicinal chemistry optimization. The unsubstituted pyrazole ring and isopropylamino side chain define a pharmacophoric minimum that can be systematically elaborated to improve drug metabolism and pharmacokinetics (DMPK) properties, selectivity over related RF-amide receptors (NPFF1, NPFF2, GPR10, GPR54), and in vivo efficacy—following the precedent set by the pyrrolo[2,3-c]pyridine series derived from the same HTS campaign [2]. Procurement of this specific compound ensures that the starting point for SAR exploration has documented on-target activity, rather than beginning from an uncharacterized analog.

Selectivity Panel Reference for Cross-Target Screening of Pyrazole-Amide Compounds

Given that pyrazole-amide compounds have been patented for diverse targets including RORγ, NaV1.8, cathepsin S, and insecticidal receptors, the documented GPR103 activity of this compound [1] supports its use as a GPR103 reference in selectivity panels. When screening new pyrazole-amide analogs for polypharmacology, including this compound as a GPR103-positive control allows researchers to determine whether structural modifications shift selectivity toward or away from GPR103, thereby avoiding unintended orexigenic or metabolic effects in compounds intended for other indications.

Quote Request

Request a Quote for 2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.